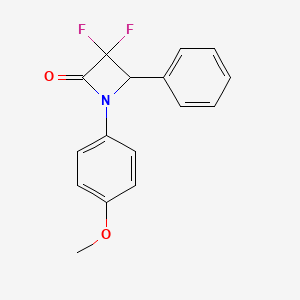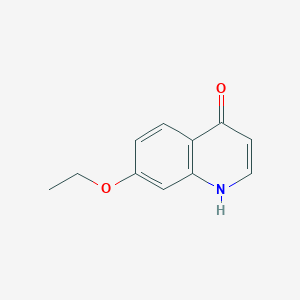![molecular formula C23H18N2O2 B12118514 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)
3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 3-Phenylbenzo[c]isoxazole through a cycloaddition reaction involving nitrile oxides and alkynes. This intermediate can then be further reacted with 1,2,3,4-tetrahydroquinoline derivatives under suitable conditions to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic processes, and continuous flow chemistry can be employed to scale up the production. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antifungal agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3-triazole-4-carboxamides
- 3-Phenylbenzo[c]isoxazol-5-yl acrylic acid
Uniqueness
3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone is unique due to its specific structural features that combine the isoxazole and tetrahydroquinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C23H18N2O2 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3,4-dihydro-2H-quinolin-1-yl-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
InChI |
InChI=1S/C23H18N2O2/c26-23(25-14-6-10-16-7-4-5-11-21(16)25)18-12-13-20-19(15-18)22(27-24-20)17-8-2-1-3-9-17/h1-5,7-9,11-13,15H,6,10,14H2 |
InChI-Schlüssel |
JCLJAYXNDLWKOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


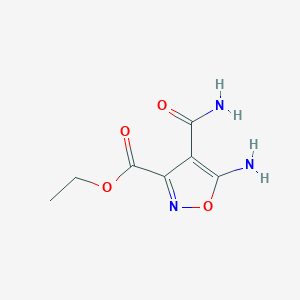
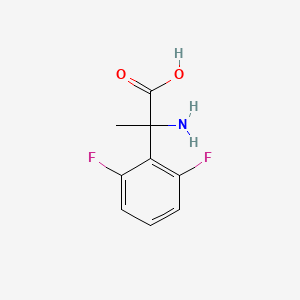

![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12118455.png)
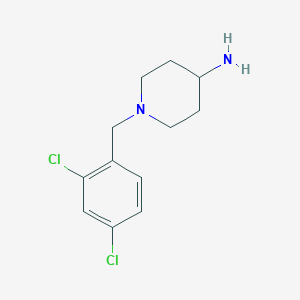
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B12118463.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)
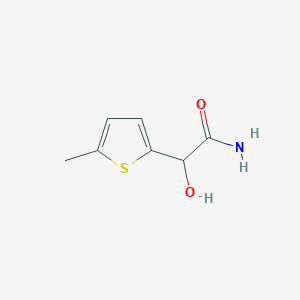
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)

